3-[(4-fluorophenyl)carbamoyl]-2-{[2-(2-hydroxyethoxy)ethyl]amino}propanoic acid
Description
This compound features a propanoic acid backbone with two key substituents:
- Position 3: A 4-fluorophenyl carbamoyl group (providing aromaticity and electron-withdrawing effects via fluorine).
- The fluorine atom enhances lipophilicity and metabolic stability, while the hydroxyethoxyethyl side chain may improve aqueous solubility.
Properties
IUPAC Name |
4-(4-fluoroanilino)-2-[2-(2-hydroxyethoxy)ethylamino]-4-oxobutanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19FN2O5/c15-10-1-3-11(4-2-10)17-13(19)9-12(14(20)21)16-5-7-22-8-6-18/h1-4,12,16,18H,5-9H2,(H,17,19)(H,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQFUABGHLJLOQJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)CC(C(=O)O)NCCOCCO)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19FN2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-fluorophenyl)carbamoyl]-2-{[2-(2-hydroxyethoxy)ethyl]amino}propanoic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the fluorophenyl carbamoyl intermediate: This step involves the reaction of 4-fluoroaniline with phosgene or a suitable carbamoylating agent to form the 4-fluorophenyl isocyanate intermediate.
Coupling with amino propanoic acid: The 4-fluorophenyl isocyanate intermediate is then reacted with 2-amino-3-hydroxypropanoic acid under controlled conditions to form the desired carbamoyl-amino acid derivative.
Introduction of the hydroxyethoxyethyl group: The final step involves the reaction of the carbamoyl-amino acid derivative with 2-(2-hydroxyethoxy)ethylamine to introduce the hydroxyethoxyethyl group, yielding the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-[(4-fluorophenyl)carbamoyl]-2-{[2-(2-hydroxyethoxy)ethyl]amino}propanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyethoxyethyl group can be oxidized to form corresponding aldehyde or carboxylic acid derivatives.
Reduction: The carbamoyl group can be reduced to form amine derivatives.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic conditions.
Major Products
Oxidation: Formation of aldehyde or carboxylic acid derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted fluorophenyl derivatives.
Scientific Research Applications
3-[(4-fluorophenyl)carbamoyl]-2-{[2-(2-hydroxyethoxy)ethyl]amino}propanoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific functional properties.
Mechanism of Action
The mechanism of action of 3-[(4-fluorophenyl)carbamoyl]-2-{[2-(2-hydroxyethoxy)ethyl]amino}propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group can enhance binding affinity through hydrophobic interactions, while the carbamoyl and amino groups can form hydrogen bonds with target proteins. This compound may modulate biochemical pathways by inhibiting or activating specific enzymes, leading to its observed biological effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Aromatic Ring
a. Electron-Withdrawing vs. Electron-Donating Groups
- Target Compound : 4-fluorophenyl carbamoyl (electron-withdrawing fluorine) .
- Analog 1: 3-((4-Hydroxyphenyl)amino)propanoic acid derivatives (electron-donating hydroxyl group). These exhibit antimicrobial activity against multidrug-resistant pathogens .
- Analog 2: 3-({4-[(2-Methoxyethyl)carbamoyl]phenyl}carbamoyl)propanoic acid (methoxy group, electron-donating). Molecular weight: 294.3 g/mol .
- Analog 3: 3-(4-Cyanophenyl)-2-{[(4-methoxyphenyl)sulfonyl]amino}propanoic acid (cyano group, strong electron-withdrawing). Likely higher metabolic stability compared to hydroxyl/methoxy analogs .
Key Insight : Fluorine and cyan substituents enhance resistance to oxidative metabolism, while hydroxyl/methoxy groups may improve binding to polar targets.
b. Fluorination Patterns
- Target Compound: Monosubstituted fluorine at the para position.
- Analog 4: 3-Amino-6-[4-[[2-(3,5-difluorophenyl)-2-hydroxy-acetyl]amino]-phenyl]pyrazine-2-carboxamide (3,5-difluorophenyl). Increased lipophilicity and steric bulk may enhance membrane permeability .
Amino Side Chain Modifications
- Target Compound: [2-(2-hydroxyethoxy)ethyl]amino group (polar, hydrogen-bonding).
- Analog 5: 3-((2-(((9H-Fluoren-9-ylmethoxy)carbonyl)amino)ethyl)dithio)propanoic acid (disulfide bond introduces redox sensitivity) .
- Analog 7: 3-[4-(Methoxycarbonyl)phenyl]-3-[(2,2,2-trifluoroacetyl)amino]propanoic acid (trifluoroacetyl group—highly electron-withdrawing, may reduce basicity of the amino group) .
Key Insight : Hydroxyethoxyethyl chains balance solubility and target engagement, while disulfide or unsaturated systems introduce unique reactivity profiles.
Physicochemical Properties
- Solubility: The hydroxyethoxyethyl group in the target compound improves water solubility compared to purely hydrophobic analogs (e.g., trifluoroacetyl or cyanophenyl derivatives) .
- Metabolic Stability : Fluorine substitution reduces susceptibility to cytochrome P450 oxidation, extending half-life relative to hydroxyl/methoxy analogs .
Biological Activity
The compound 3-[(4-fluorophenyl)carbamoyl]-2-{[2-(2-hydroxyethoxy)ethyl]amino}propanoic acid is a novel synthetic derivative that has garnered attention due to its potential biological activities. This article aims to explore its biological activity, focusing on antimicrobial properties, structure-activity relationships, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 330.37 g/mol. The presence of the 4-fluorophenyl group and the carbamoyl moiety is significant for its biological interactions.
Antimicrobial Activity
Recent studies have demonstrated that derivatives of amino acid structures, including those similar to 3-[(4-fluorophenyl)carbamoyl]-2-{[2-(2-hydroxyethoxy)ethyl]amino}propanoic acid, exhibit potent antimicrobial activity against various pathogens.
Table 1: Antimicrobial Efficacy Against Selected Pathogens
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Methicillin-resistant Staphylococcus aureus (MRSA) | 1 - 8 µg/mL |
| Vancomycin-resistant Enterococcus faecalis | 0.5 - 2 µg/mL |
| Candida auris | 0.5 - 64 µg/mL |
| Gram-negative bacteria (e.g., Escherichia coli) | 8 - 64 µg/mL |
These findings indicate that the compound has a broad-spectrum activity, particularly against drug-resistant strains, making it a candidate for further development as an antimicrobial agent .
The mechanism by which this compound exhibits its antimicrobial effects may involve disruption of bacterial cell wall synthesis or interference with essential metabolic pathways. The incorporation of the 4-fluorophenyl group enhances lipophilicity, potentially improving membrane penetration and bioavailability.
Structure-Activity Relationship (SAR)
The effectiveness of the compound is influenced by its structural components. Variations in substituents on the aromatic ring and alterations in the side chain can significantly impact biological activity. For instance, compounds with hydrophobic groups tend to exhibit increased potency against bacterial membranes.
Case Study: Synthesis and Evaluation
In a recent study, researchers synthesized a series of derivatives based on the core structure of amino acid derivatives with varying substitutions. These derivatives were tested for their antimicrobial properties against multidrug-resistant pathogens. Notably, compounds with heterocyclic substitutions showed enhanced activity against both bacterial and fungal strains .
Potential Therapeutic Applications
Given its promising antimicrobial profile, 3-[(4-fluorophenyl)carbamoyl]-2-{[2-(2-hydroxyethoxy)ethyl]amino}propanoic acid could be developed into a therapeutic agent for treating infections caused by resistant pathogens. Further studies are required to evaluate its safety profile and efficacy in vivo.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
